molecular formula C13H12N4 B12899148 N-Benzylimidazo[1,2-a]pyrazin-3-amine CAS No. 823806-73-1

N-Benzylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12899148
CAS No.: 823806-73-1
M. Wt: 224.26 g/mol
InChI Key: HUKUODIWEUXEAW-UHFFFAOYSA-N
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Description

N-Benzylimidazo[1,2-a]pyrazin-3-amine is a nitrogen-containing heterocyclic compound of high interest in medicinal chemistry and antibacterial research. This chemical scaffold is recognized for its structural similarity to natural purine bases, which allows it to interact with various biological targets . While the specific profile of this N-benzyl derivative is under investigation, research on its close analog, the imidazo[1,2-a]pyridin-3-amine series, has demonstrated significant bacteriostatic activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests a potentially novel mechanism of action, distinct from those of known antibiotics, making it a valuable chemical tool for probing new antibacterial pathways . The core imidazo[1,2-a]pyrazine structure serves as a versatile scaffold for the development of novel pharmacologically active agents. More than two-thirds of known drugs contain nitrogen-containing heterocyclic fragments, and compounds like this are central to the search for new therapeutic candidates . Researchers utilize this compound in hit-to-lead optimization campaigns, leveraging its structure for further derivatization via reactions such as the Groebke-Blackburn-Bienaymé multi-component reaction, which is highly effective for generating diverse combinatorial libraries . Handling and Safety: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. It is the responsibility of the user to ensure safe handling practices. Consult a safety data sheet for specific hazard information. Storage Recommendations: For long-term stability, store the powder at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823806-73-1

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

N-benzylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C13H12N4/c1-2-4-11(5-3-1)8-15-13-10-16-12-9-14-6-7-17(12)13/h1-7,9-10,15H,8H2

InChI Key

HUKUODIWEUXEAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=C3N2C=CN=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for N Benzylimidazo 1,2 a Pyrazin 3 Amine

Established Synthetic Routes to the Imidazo[1,2-a]pyrazin-3-amine (B173388) Core

The construction of the fundamental imidazo[1,2-a]pyrazin-3-amine framework can be achieved through several reliable synthetic strategies. These methods primarily involve the formation of the fused imidazole (B134444) ring onto a pre-existing pyrazine (B50134) structure.

Multi-component reactions (MCRs) are highly efficient synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.com This approach is valued for its atomic economy, convergence, and ability to rapidly generate molecular complexity, making it ideal for creating libraries of heterocyclic compounds for drug discovery. nih.govnih.gov For the synthesis of the 3-aminoimidazo[1,2-a]pyrazine core, the Groebke-Blackburn-Bienaymé Reaction is the most prominent MCR. nih.gov

The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a three-component reaction that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]azines. nih.govorganic-chemistry.org The reaction involves the condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. researchgate.netbeilstein-journals.org This process is typically catalyzed by either a Brønsted or a Lewis acid. nih.gov

The general mechanism proceeds via the acid-catalyzed formation of a Schiff base (imine) from the 2-aminopyrazine (B29847) and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by a [4+1] cycloaddition and subsequent aromatization to yield the stable 3-aminoimidazo[1,2-a]pyrazine product. nih.govnih.gov A wide array of catalysts and conditions have been developed to optimize this transformation, enhancing yields and broadening the substrate scope. researchgate.netrsc.org

Catalyst TypeCatalyst ExamplesSolvent(s)TemperatureKey FindingsReference(s)
Lewis Acid Sc(OTf)₃, Y(OTf)₃, BF₃·MeCNMeOH, MeCN50-120 °CEfficiently catalyzes the reaction, with yttrium triflate being effective for diaminopyrazine substrates. researchgate.netnih.govucl.ac.uk
Brønsted Acid p-TsOH, NH₄Cl, HClO₄MeOH, EtOH, MeCNRoom Temp - 60 °Cp-Toluenesulfonic acid allows the reaction to proceed at room temperature with good yields. NH₄Cl is a mild and green catalyst option. nih.govorganic-chemistry.orgbeilstein-journals.org
Iodine I₂DichloromethaneRoom TempActs as a cost-effective and benign Lewis acid catalyst, providing good yields at room temperature. nih.gov
Biocatalyst Candida antarctica lipase (B570770) B (CALB)Ethanol (B145695)Room TempOffers a green and enzymatic approach to the GBBR, yielding the product in high yields. organic-chemistry.org

This table presents a selection of reported catalytic systems for the Groebke-Blackburn-Bienaymé Reaction to form the 3-aminoimidazo[1,2-a]pyrazine core.

One of the most traditional and fundamental methods for constructing the imidazo[1,2-a]pyrazine (B1224502) skeleton is through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction for its pyridine (B92270) analogue, involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system. nih.gov This two-component approach is robust and has been used to synthesize a variety of substituted imidazo[1,2-a]pyrazines. organic-chemistry.org

The pivotal step in the formation of the imidazo[1,2-a]pyrazine system is the final intramolecular cyclization that forges the imidazole ring. In the context of the condensation reaction with α-haloketones, this involves the formation of an N-alkylated intermediate, whereupon the exocyclic amino group attacks the carbonyl carbon to initiate ring closure.

In multi-component reactions like the GBBR, the cyclization is described as a formal [4+1] cycloaddition. nih.gov An intermediate is formed from the initial condensation of the three components, which then undergoes an intramolecular cyclization involving the nucleophilic endocyclic nitrogen of the pyrazine ring, leading to the final heterocyclic product. youtube.com Alternative strategies, such as copper-catalyzed aerobic dehydrogenative cyclization, have also been developed, showcasing different modes of ring closure. nih.gov

The Hantzsch synthesis is a classic multi-component reaction, first reported in 1881, for the preparation of dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. researchgate.net Subsequent oxidation furnishes the aromatic pyridine ring. While the Hantzsch synthesis is a powerful tool for constructing pyridine and pyrrole (B145914) heterocycles, its direct application for the synthesis of the imidazo[1,2-a]pyrazine scaffold is not a conventional or commonly documented method. The required starting materials and the resulting heterocyclic core differ fundamentally from those involved in imidazopyrazine synthesis.

Multi-Component Reactions (MCRs) in Imidazopyrazine Synthesis

Targeted Synthesis of N-Benzylimidazo[1,2-a]pyrazin-3-amine

The synthesis of the specifically substituted title compound, this compound, can be approached through two primary strategies: direct synthesis using a tailored multi-component reaction or a two-step process involving the initial formation of the parent amine followed by functionalization.

Direct Synthesis via Groebke-Blackburn-Bienaymé Reaction:

The most direct route utilizes the GBBR by selecting the appropriate starting materials. The reaction would involve the one-pot condensation of 2-aminopyrazine , an aldehyde (to define the C2-substituent), and benzyl (B1604629) isocyanide . The use of benzyl isocyanide directly installs the required N-benzyl group at the 3-amino position of the final product. organic-chemistry.org For an unsubstituted C2-position, formaldehyde (B43269) or a suitable equivalent like paraformaldehyde would be used as the aldehyde component.

Two-Step Synthesis via Post-Functionalization:

An alternative and highly versatile approach involves an initial synthesis of a 3-aminoimidazo[1,2-a]pyrazine intermediate, which is then modified in a subsequent step.

Step 1: Synthesis of the 3-Amino Core. A 3-aminoimidazo[1,2-a]pyrazine, often with a protecting group on the amine, is first synthesized via the GBBR using a readily available isocyanide, such as tert-butyl isocyanide. nih.gov

Step 2: N-Benzylation. The primary amino group at the C3-position is then functionalized. This can be achieved through standard N-alkylation by reacting the amine with a benzyl halide (e.g., benzyl bromide) in the presence of a base, or through reductive amination by reacting the amine with benzaldehyde (B42025) in the presence of a reducing agent. This post-functionalization approach allows for greater diversity in the final products.

Synthesis StrategyReactant 1Reactant 2Reactant 3 / ReagentGeneral ConditionsProductReference(s)
Direct Synthesis (GBBR) 2-AminopyrazineAldehyde (e.g., Benzaldehyde)Benzyl isocyanideAcid catalyst (e.g., Sc(OTf)₃, p-TsOH) in a suitable solvent (e.g., MeOH).2-Aryl-N-benzylimidazo[1,2-a]pyrazin-3-amine organic-chemistry.org
Post-Functionalization (Step 1) 2-AminopyrazineAldehydetert-Butyl isocyanideAcid-catalyzed GBBR.N-tert-Butylimidazo[1,2-a]pyrazin-3-amine nih.govnih.gov
Post-Functionalization (Step 2) 3-Aminoimidazo[1,2-a]pyrazineBenzyl bromideBase (e.g., K₂CO₃)N-Alkylation in a polar aprotic solvent.This compound

This table outlines the targeted synthetic approaches for obtaining this compound.

Alkylation and Arylation Strategies for N-Substitution

The introduction of substituents on the exocyclic amine of the imidazo[1,2-a]pyrazin-3-amine core is a key step in modifying the compound's properties. N-alkylation and N-arylation reactions are fundamental transformations for this purpose.

Strategies for N-arylation often employ copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. Copper-catalyzed N-arylation, a classic method, can be performed with aryl halides (iodides and bromides) and a variety of nitrogen-containing heterocycles. google.com The efficacy of these reactions is often enhanced by the use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, which facilitate the coupling under milder conditions. google.com More advanced systems may use arylboroxines as the aryl source with a simple copper salt in a protic solvent like ethanol, avoiding the need for a base or other additives. researchgate.net

Palladium-catalyzed methods offer a powerful alternative for N-arylation. These reactions can achieve complete regioselectivity, which is crucial when dealing with unsymmetrical heterocyclic amines. nih.gov For instance, the N-arylation of 4-substituted imidazoles has been accomplished with high selectivity using a pre-activated palladium-ligand complex, which overcomes the inhibitory effect of the imidazole substrate on catalyst formation. nih.gov This approach is versatile, accommodating both aryl halides and aryl triflates as coupling partners. nih.gov

N-alkylation is typically achieved by treating the amine with an alkyl halide under basic conditions. springernature.com For example, in the synthesis of N-alkyl benzisoxazol-3(1H)-ones, the cyclized intermediate is immediately subjected to alkylation with benzylic or allylic halides in the presence of a base to generate the N-substituted product in moderate to good yields. springernature.com

Table 1: Comparison of N-Arylation Catalytic Systems

Catalytic SystemAryl SourceKey FeaturesTypical ConditionsReference
Copper-catalyzedAryl Halides (I, Br)Often requires ligands (e.g., diamines, phenanthrolines) to improve efficiency and mildness.Base (e.g., K₂CO₃), high temperatures, solvent (e.g., Toluene, DMSO). google.com
Copper-catalyzedArylboroxinesCan be performed base-free and additive-free in protic solvents.Cu(OTf)₂, ethanol, 40 °C. researchgate.net
Palladium-catalyzedAryl Halides (Cl, Br), TriflatesHigh regioselectivity and functional group tolerance; may require pre-activated catalysts.Pd₂(dba)₃, specific phosphine (B1218219) ligands, base (e.g., NaOtBu), solvent (e.g., Toluene). nih.gov

Tandem Sonogashira Coupling/Intramolecular Cyclization/Aromatization

A powerful and efficient strategy for constructing the core imidazo[1,2-a]pyrazine ring system involves a tandem, or domino, reaction sequence. This approach combines multiple synthetic steps into a single operation without isolating intermediates, which is beneficial for both research and industrial applications. rsc.org A prominent example is the use of a Sonogashira coupling followed by an intramolecular cyclization and subsequent aromatization. nih.gov

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is run under mild, basic conditions. rsc.orgnih.gov

In the context of synthesizing the imidazo[1,2-a]pyrazine framework, the process would likely start with a substituted 2-aminopyrazine bearing a halogen (e.g., bromine or iodine). This substrate undergoes a Sonogashira coupling with a terminal alkyne. Following the C-C bond formation, the newly introduced alkyne moiety is positioned to react with the endocyclic nitrogen of the pyrazine ring and the exocyclic amino group. An intramolecular cyclization event then occurs, forming the five-membered imidazole ring fused to the pyrazine core. A final aromatization step yields the stable imidazo[1,2-a]pyrazine system. This one-pot procedure has been successfully applied to synthesize various fused heterocyclic compounds, such as benzothieno[2,3-c]pyran-1-ones, by reacting a bromo-carboxylic acid with an arylacetylene. nih.gov

Optimization of Reaction Yields and Conditions

The efficiency of synthetic methodologies is paramount, and significant effort is dedicated to the optimization of reaction conditions to maximize product yields. This process involves systematically varying parameters such as the catalyst, solvent, temperature, and stoichiometry of reactants.

For instance, in the development of a copper-catalyzed N-arylation of phthalimide (B116566) with arylboroxine, various copper salts, temperatures, and solvents were screened. researchgate.net It was found that Cu(OTf)₂ in ethanol at 40°C provided the optimal results. The ratio of the reactants was also determined to be a critical factor, with a 1:0.5 ratio of phthalimide to arylboroxine giving a near-quantitative yield. researchgate.net Similarly, in the synthesis of benzazepine analogs, a study showed that reaction concentration significantly impacted yield, with a concentration of 0.3 M under specific catalyst loading and temperature proving to be optimal. nih.gov

The choice of solvent can dramatically influence reaction outcomes. A study on the synthesis of pyrazolo[3,4-c]pyrazoles examined various solvents, including ethanol, methanol, acetic acid, and DMF, with DMF proving to be the superior choice. uni.lu Temperature also plays a crucial role; the same study noted a 15% increase in yield when moving from room temperature to reflux conditions. uni.lu

Table 2: Example of Reaction Condition Optimization for a Three-Component Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1DMFReflux540 uni.lu
2EtOHReflux530 uni.lu
3MeOHReflux515 uni.lu
4AcOHReflux535 uni.lu
5DMFRoom Temp525 uni.lu

Derivatization and Functionalization Strategies

Modifications at C2 and C8 Positions of the Imidazopyrazine Framework

Functionalization of the imidazo[1,2-a]pyrazine core at specific carbon atoms is essential for developing structure-activity relationships. The C2 and C8 positions are common targets for modification. Recent advances have enabled the site-selective functionalization of the imidazo[1,2-a]pyrazine scaffold through the use of organometallic intermediates. rsc.org

By employing different metalating agents, such as TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, it is possible to direct functionalization to various positions on the ring system. For example, using specific zinc and magnesium organometallic bases allows for selective metalation and subsequent quenching with electrophiles to install substituents at positions C2, C3, C5, C7, or C8. rsc.org The coordination of additives like LiCl to the N1 nitrogen can be crucial in directing metalation to the C2 or C8 positions by creating stabilizing chelating interactions. rsc.org

Another approach involves the addition of organomagnesium halides across the ring system, followed by oxidation with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can furnish 8-arylated imidazo[1,2-a]pyrazines. rsc.org A study on various imidazo[1,2-a]pyrazine derivatives reported the synthesis of compounds with substitutions at the C2, C3, and C8 positions, highlighting the feasibility of modifying these sites to investigate their impact on biological activity. tsijournals.com

Introduction of Amine Fragments and Other Substituents

The introduction of amine functionalities and other diverse substituents is a key strategy in medicinal chemistry. For the imidazo[1,2-a]pyrazine scaffold, this can be achieved through several methods. One-pot, three-component reactions are particularly efficient. For example, an iodine-catalyzed reaction between a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (like tert-butyl isocyanide) leads to the formation of 3-amino-substituted imidazo[1,2-a]pyrazines. nih.govresearchgate.net

The synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), a related imidazo[1,2-a]pyridine (B132010) derivative, demonstrates a two-step process where the N-(p-tolyl)amino group is installed at the C3 position via a condensation reaction. nih.gov The functionalization of related heterocyclic systems, such as pyrido[1,2-a]benzimidazole, also provides insight into potential strategies. Nitration followed by reduction is a classic method to install an amino group onto the aromatic core. jraic.com The resulting amino derivative can then be further functionalized, for example, through acylation. jraic.com

Synthetic Approaches to Bicyclic Nitroimidazopyrazinone Derivatives

The synthesis of bicyclic nitroimidazopyrazinones represents an important area of research, particularly due to the known bioactivity of nitroimidazole compounds. nih.gov A synthetic strategy for these molecules involves the cyclization of a substituted 4(5)-nitroimidazole carboxamide. researchgate.netnih.gov

The synthesis can begin by alkylating a 4(5)-nitroimidazole with bromoacetaldehyde (B98955) diethyl acetal, which favors the formation of the 4-nitro regioisomer. Subsequent heating under acidic conditions, often using a microwave reactor, induces cyclization to afford the bicyclic nitroimidazopyrazinone core. nih.gov This methodology allows for the creation of a library of derivatives by varying the substituents on the initial amide. researchgate.netnih.gov Des-nitro analogues can also be prepared using a similar synthetic route for use as negative controls in biological assays. nih.gov The position of the nitro group is often critical for activity, with studies on related scaffolds indicating that the 2-position of the nitro group on the bicyclic system is important. nih.gov

Another related structure, imidazo[1,2-a]pyrazine-3,6-diones, can be formed from α-amino acid fragments under high temperatures or with strong dehydrating agents. The mechanism involves O-acylation, acyl transfer, intramolecular condensation, and finally, elimination of water to form the bicyclic system. nih.gov

Biological Activity and Pharmacological Profiling of N Benzylimidazo 1,2 a Pyrazin 3 Amine Analogues

Evaluation of Antimicrobial Activities

The antimicrobial potential of imidazo[1,2-a]pyrazine (B1224502) analogues has been explored against a variety of pathogens, including bacteria, fungi, mycobacteria, and parasites. These studies reveal a broad spectrum of activity and highlight the structural features that contribute to their potency.

Antibacterial Spectrum and Potency

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of various substituents on the heterocyclic ring system has been shown to modulate the antibacterial spectrum and potency. For instance, certain imidazo[1,2-a]pyridine (B132010) analogues, a closely related scaffold, have shown that benzyl (B1604629) amide-containing derivatives are among the most active compounds against replicating Mycobacterium tuberculosis. nih.gov

While direct studies on the antibacterial spectrum of N-Benzylimidazo[1,2-a]pyrazin-3-amine are limited, research on related heterocyclic systems provides valuable insights. For example, new 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have displayed activity against Gram-positive Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 32 μg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a] Fused Heterocyclic Analogues
Compound TypeBacterial StrainMIC (μg/mL)Reference
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsS. aureus2 - 32 mdpi.com
Pyrazolo-benzimidazole Mannich basesS. aureus190 nih.gov
Benzimidazole-1,2,3-triazole hybridH. influenzae32 nih.gov

Antifungal Properties

The antifungal potential of imidazo-fused heterocyclic systems has also been a subject of investigation. Studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives have suggested their potential as antifungal agents, with molecular docking studies indicating possible activity against Candida albicans. beilstein-journals.orgresearchgate.netnih.gov The introduction of an acetanilide (B955) fragment into related heterocyclic structures has been noted to enhance antifungal activity. beilstein-journals.orgresearchgate.netnih.gov

Research on 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts has shown activity against various fungal strains, with some compounds displaying MIC values as low as 2 μg/mL against Candida species. mdpi.com

Table 2: Antifungal Activity of Selected Imidazo[1,2-a] Fused Heterocyclic Analogues
Compound TypeFungal StrainMIC (μg/mL)Reference
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsCandida albicans2 - 32 mdpi.com
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsCandida glabrata2 - 32 mdpi.com

Antitubercular Activity against Mycobacterium tuberculosis Strains

A significant area of research for imidazo-fused heterocycles has been in the discovery of new antitubercular agents. The imidazo[1,2-a]pyridine scaffold, in particular, has been identified as a promising framework for the development of potent inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov Modifications of the zolpidem structure, which contains an imidazo[1,2-a]pyridine core, have led to the development of analogues with impressive activity against replicating Mtb. nih.gov SAR studies have revealed that benzyl amides are among the most active in this class of compounds. nih.gov

Nitroimidazopyrazinones, which are structurally related to the target compound, have also shown promising antitubercular activity. nih.gov These compounds are prodrugs that are activated by a bacterial nitroreductase. The introduction of biaryl side chains to the nitroimidazopyrazinone scaffold has been shown to improve antitubercular activity. nih.gov Pyrazole and benzo[d]imidazole clubbed dihydroimidazo[1,2-a]pyrimidinones have also been synthesized and evaluated for their antitubercular activity, with some derivatives showing MIC values of 50 µg/mL against Mtb H37Rv. niscpr.res.in

Table 3: Antitubercular Activity of Selected Imidazo-Fused Heterocyclic Analogues
Compound TypeMycobacterium StrainMIC (μM or μg/mL)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis≤0.006 μM (MIC90) nih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis0.069–0.174 μM (MIC90) nih.gov
2-Nitroimidazopyrazinone analogue (26j)M. tuberculosis4 μg/mL nih.gov
Dihydroimidazo[1,2-a]pyrimidinones (5c, 5h)M. tuberculosis H37Rv50 µg/mL niscpr.res.in

Antiparasitic Activity

The antiparasitic potential of imidazo-fused heterocyclic compounds has been investigated against various protozoan parasites. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines have demonstrated their activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov

Furthermore, 2-nitroimidazopyrazinones have been identified as having promising antiparasitic activity in addition to their antitubercular effects. nih.gov One such analogue exhibited submicromolar activity against Trypanosoma cruzi with an IC50 of 0.54 μM. nih.gov

Table 4: Antiparasitic Activity of Selected Imidazo-Fused Heterocyclic Analogues
Compound TypeParasiteIC50 (μM)Reference
2-Nitroimidazopyrazinone analogue (26j)T. cruzi0.54 nih.gov

Investigation of Anti-inflammatory Activity

In addition to their antimicrobial properties, analogues of this compound have been evaluated for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition Studies, particularly COX-2 Selectivity

The development of selective COX-2 inhibitors is a key strategy in the design of anti-inflammatory drugs with reduced gastrointestinal side effects. Research into imidazo[1,2-a]pyridine and related heterocyclic structures has yielded potent and selective COX-2 inhibitors.

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as selective COX-2 inhibitors. nih.gov Several compounds in this series exhibited high potency and selectivity for COX-2 over COX-1. For example, compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) showed a COX-2 IC50 of 0.07 μM and a selectivity index of 508.6. nih.gov The presence of the SO2Me pharmacophore at the para position of the C-2 phenyl ring was found to be crucial for enhanced COX-2 potency and selectivity. nih.gov

Similarly, a new class of pyrazino[1,2-a]benzimidazole (B13791295) derivatives bearing a SO2Me pharmacophore at the para position of the C-3 phenyl ring were developed as selective COX-2 inhibitors. researchgate.net One of the most potent compounds in this series, 5g , displayed a COX-2 IC50 of 0.08 μM. researchgate.net Another compound, 5m , exhibited a very high selectivity index of over 909. researchgate.net

Table 5: COX-2 Inhibitory Activity of Selected Imidazo-Fused Heterocyclic Analogues
Compound TypeCompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivative5n35.60.07508.6 nih.gov
Pyrazino[1,2-a]benzimidazole derivative5g>1000.08>1250 researchgate.net
Pyrazino[1,2-a]benzimidazole derivative5m>1000.11>909 researchgate.net
Pyridazine-Based Hydrazone9a0.330.015521.29 nih.gov

Anticancer and Antiproliferative Research

The imidazo[1,2-a]heterocyclic core is a prominent structural feature in many compounds with demonstrated anticancer potential. researchgate.net Research into this class of molecules has revealed significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govchemrxiv.org

Analogues based on the imidazo[1,2-a]pyrazine and related pyrazinobenzimidazole structures have shown notable anticancer activity. In one study, a series of 2-benzyl-1-methylidene-3-aryl-1,2-dihydropyrazino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their anticancer properties. nih.govresearchgate.net Among the tested compounds, specific derivatives demonstrated remarkable activity when compared against standard chemotherapeutic drugs. nih.govresearchgate.net

Similarly, studies on related 3-aminoimidazo[1,2-a]pyridine derivatives have identified compounds with high inhibitory activity against various cancer cell lines. nih.gov For instance, compound 12 , which features a nitro group and a p-chlorophenyl group, was found to be highly active against the HT-29 human colon cancer cell line. nih.gov Another derivative, compound 14 , which has a tolyl moiety and a p-chlorophenyl amine group, showed promise as a bioactive agent against the B16F10 melanoma cell line. nih.gov Further research inspired by the structure of curcumin (B1669340) has also led to novel imidazo[1,2-a]pyridine analogues with cytotoxic and antiproliferative activities against breast and cervical cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Imidazo[1,2-a]pyrazine Analogues This is an interactive table. You can sort and filter the data.

Compound Cancer Cell Line Activity/Potency Reference
Compound 12 HT-29 (Colon) IC₅₀: 4.15 ± 2.93 µM nih.gov
Compound 14 B16F10 (Melanoma) IC₅₀: 21.75 ± 0.81 µM nih.gov
Compound 3c Not Specified Remarkable Activity nih.govresearchgate.net

| Compound 4n | Not Specified | Remarkable Activity | nih.govresearchgate.net |

A key mechanism behind the anticancer effects of some imidazo[1,2-a]pyrazine analogues is their ability to inhibit protein kinases, which are crucial for cancer cell proliferation and survival. One area of focus has been the discoidin domain receptors (DDR1 and DDR2), a type of receptor tyrosine kinase implicated in several cancers. nih.gov

A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were specifically designed and identified as novel and selective DDR1 inhibitors. nih.gov Compound 8v from this series proved to be a potent inhibitor of DDR1, with significantly less activity against the related DDR2 kinase and negligible effects on other kinases like Bcr-Abl and c-Kit. nih.gov A broad screening against 468 kinases confirmed the excellent selectivity profile of compound 8v . nih.gov This compound was also shown to suppress the tumorigenicity, migration, and invasion of non-small cell lung cancer (NSCLC) cells in a dose-dependent manner. nih.gov

Table 2: Kinase Inhibition Profile of Compound 8v This is an interactive table. You can sort and filter the data.

Kinase Target IC₅₀ Value Selectivity Reference
DDR1 23.8 nM Highly Potent nih.gov
DDR2 1740 nM ~73-fold selective over DDR2 nih.gov
Bcr-Abl > 10 µM Negligible Activity nih.gov

Antiviral Properties

Nitrogen-containing heterocyclic compounds, including the imidazo[1,2-a]pyrazine scaffold, are a significant area of research for the development of new antiviral agents. mdpi.com These compounds can interfere with multiple stages of the viral life cycle. mdpi.com The broader family of benzimidazoles and imidazopyridines, which are structurally related to imidazo[1,2-a]pyrazines, have been evaluated for activity against a range of viruses, including Human cytomegalovirus and Varicella-zoster virus. researchgate.netnih.gov The development of new compounds with potential antiviral properties remains a key objective in medicinal chemistry. mdpi.com While the antiviral potential for this class of compounds is established, specific studies focusing solely on this compound are part of ongoing research.

Neuromodulatory and Receptor Agonist Activities

Analogues of this compound have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govwikipedia.org The GABA-A receptor is the molecular target for benzodiazepines, which exert their anxiolytic and sedative effects by enhancing GABA-ergic neurotransmission. wikipedia.org

The effects of these drugs are mediated by different GABA-A receptor subtypes, which are defined by their subunit composition (e.g., α1, α2, α3, α5). nih.gov It is believed that ligands with selectivity for α2 and/or α3 subunits can produce anxiolytic effects with a reduced side-effect profile compared to non-selective agents. nih.gov

In this context, a compound from the related imidazo[1,2-a]pyridine series, TP003 , was identified as a selective agonist for the α3-containing GABA-A receptor subtype. nih.gov This compound demonstrated subnanomolar binding affinity for human GABA-A receptors containing the α3 subunit while showing negligible agonist efficacy at the α1, α2, and α5 subtypes. nih.gov This functional selectivity suggests that compounds from this class could be developed as novel anxiolytics. nih.gov

Table 3: Binding Affinity (Ki) and Functional Efficacy of TP003 at GABAA Receptor Subtypes This is an interactive table. You can sort and filter the data.

Receptor Subtype Binding Affinity (Ki, nM) Agonist Efficacy (% GABA max) Reference
α1β3γ2 0.44 5 nih.gov
α2β3γ2 0.22 11 nih.gov
α3β3γ2 0.17 37 nih.gov

Other Reported Biological Activities

The versatile imidazo[1,2-a]pyridine and pyrazine (B50134) scaffolds have been associated with a wide array of other pharmacological activities beyond their anticancer and neuromodulatory roles. nih.govchemrxiv.org These include:

Anti-inflammatory Activity : A novel imidazo[1,2-a]pyridine derivative, MIA , has been shown to possess anti-inflammatory properties by modulating the STAT3/NF-κB signaling pathway in cancer cell lines. nih.gov

Antitubercular Activity : 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors for the Mycobacterium tuberculosis enzyme glutamine synthetase. researchgate.net Compound 4n from this series was found to be a particularly potent inhibitor. researchgate.net

Antimicrobial Properties : Various derivatives of the related benzimidazole (B57391) scaffold have shown good antifungal and antibacterial activity against a range of pathogens. researchgate.net

Anthelmintic Activity : Benzimidazole derivatives are also recognized for their anthelmintic properties. researchgate.net

Antioxidant Evaluations

The investigation into imidazo[1,2-a]pyrazine derivatives has revealed their potential as antioxidant agents. Reactive oxygen species (ROS) can cause cellular damage, leading to various diseases, and antioxidants can mitigate this by neutralizing these harmful species.

A series of imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant capabilities, often using ascorbic acid as a standard for comparison. acs.orgnih.gov In one study, unsubstituted imidazo[1,2-a]pyrazines showed moderate activity with IC50 values around 22-28 μM. acs.orgnih.gov However, structural modifications, particularly substitutions at the C2, C3, and C8 positions, led to a significant enhancement in antioxidant properties. acs.orgnih.gov For instance, introducing a bromine atom at the C3 position or an amino group at the C8 position was found to be beneficial for the activity. nih.gov Specifically, an analogue featuring a diethanolamine (B148213) group at the C8 position demonstrated excellent antioxidant activity with an IC50 of 8.54 μM, which is comparable to the standard, ascorbic acid (IC50 of 5.84 μM). acs.orgnih.gov

Another study focused on 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives and found that these compounds exhibited moderate radical scavenging activities. nih.govnih.gov The most potent antioxidant in this series, compound 14o , had an IC50 value of 89.33 μM. nih.govnih.gov These findings underscore the importance of the substitution pattern on the imidazo[1,2-a]pyrazine core for tuning antioxidant potency. nih.gov

Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives
CompoundSubstitution PatternAntioxidant Activity (IC50, μM)Reference
Unsubstituted Imidazopyrazine (4a)Unsubstituted28.14 acs.orgnih.gov
Compound 5dC8-diethanolamine substitution8.54 acs.orgnih.gov
Compound 6bC3-bromo substitution9.75 nih.gov
Compound 14o8-(piperazin-1-yl) derivative89.33 nih.govnih.gov
Ascorbic Acid (Standard)N/A5.84 acs.orgnih.gov

Toll-like Receptor (TLR7/8) Agonism Research

Toll-like receptors (TLRs) are crucial components of the innate immune system, and modulating their activity is a promising strategy for treating cancers and viral infections. sigmaaldrich.com TLR7 and TLR8, in particular, recognize single-stranded RNA, and their activation can trigger a potent immune response. tsijournals.commdpi.com

Research into imidazo[1,2-a]pyrazine analogues has identified them as a novel class of selective TLR7 agonists. sigmaaldrich.com Starting from an initial hit, medicinal chemistry efforts led to the development of potent and selective compounds. For example, incorporating a cyclobutyl benzylamine (B48309) moiety resulted in a compound with an EC50 of 0.14 μM in a human TLR7 reporter assay and complete selectivity over TLR8. sigmaaldrich.com

These agonists were shown to induce the secretion of various cytokines in human and mouse whole blood. In vitro studies demonstrated that these compounds could significantly increase the levels of IL-6, TNFα, and IFNα. sigmaaldrich.com The lead compound from this series, when tested in vivo in combination with an anti-PD1 antibody in a mouse tumor model, showed strong synergistic antitumor activity, leading to complete tumor regression in the majority of the subjects. sigmaaldrich.com This highlights the potential of this compound analogues as immuno-oncology agents. sigmaaldrich.com Conversely, other studies have explored different substitution patterns on the imidazo[1,2-a]pyrazine scaffold to develop selective TLR7 antagonists, indicating the scaffold's versatility in modulating TLR signaling. nih.govresearchgate.net

TLR7 Agonist Activity and Cytokine Induction
CompoundDescriptionhTLR7 EC50 (μM)Cytokine Induction (in vitro)Reference
Compound 5Cyclobutyl benzylamine analogue0.14Significant induction of IL-6, TNFα, IFNα sigmaaldrich.com
Gardiquimod (GDQ)Reference TLR7 Agonist4.0Used as positive control sigmaaldrich.com

Anthelmintic Activity

Helminth infections remain a significant global health problem. The search for new anthelmintic agents is ongoing, with various heterocyclic scaffolds being explored. While the broader class of imidazo-heterocycles has been investigated for antiparasitic properties, specific research on the anthelmintic activity of this compound analogues is not extensively documented in the available literature.

Studies have reported the anthelmintic and antifungal activities of the related imidazo[1,2-a]pyridine (B92270) scaffold. For example, derivatives of imidazo[1,2-a]pyridine have been designed and synthesized based on the structure of the known anthelmintic drug albendazole, with some compounds showing potent inhibitory effects against roundworm eggs and adults. However, these findings pertain to a different core heterocyclic system. Research into other classes, such as imidazothiazoles and 1,2,4-triazoles, has also yielded compounds with promising anthelmintic activity against various nematode models.

Despite the investigation of related structures, there is a lack of specific data in the reviewed sources concerning the evaluation of this compound analogues for efficacy against helminths.

Modulation of Ion Channels

Ion channels, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are critical for fast synaptic transmission in the central nervous system. Modulating their activity is a key strategy for treating neurological disorders like epilepsy.

Substituted imidazo[1,2-a]pyrazines have been identified as a structurally distinct class of selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. A high-throughput screening campaign first identified an imidazo[1,2-a]pyrazine compound as a promising hit with selectivity for γ-8 containing AMPA receptors over those containing the γ-2 TARP subunit.

Subsequent structure-activity relationship (SAR) optimization of this initial hit led to the development of brain-penetrant leads with subnanomolar potency. The synthetic strategy involved a multi-step process, including the condensation of 2-amino-3-chloropyrazine (B41553) with an α-chloro-acetophenone, followed by bromination and selective displacement of a chloro group with an amine, and finally a Suzuki coupling to introduce further diversity. Although these imidazo[1,2-a]pyrazine leads showed high potency, further development was hampered by high in vivo clearance. This led to the replacement of the imidazo[1,2-a]pyrazine core with an isosteric pyrazolopyrimidine scaffold, which ultimately yielded a more stable compound with robust in vivo efficacy in anticonvulsant models. This line of research demonstrates that the imidazo[1,2-a]pyrazine scaffold can effectively function as a modulator of specific ion channels.

Structure Activity Relationship Sar Studies of N Benzylimidazo 1,2 a Pyrazin 3 Amine and Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly sensitive to the placement and chemical nature of substituents on the core heterocycle and its appended moieties. rsc.orgresearchgate.net Key positions for modification include the C2 and C3 atoms of the imidazole (B134444) portion, various positions on the pyrazine (B50134) ring, and the N-benzyl group. tsijournals.comnih.gov

The C2 and C3 positions of the imidazo[1,2-a]pyrazine ring are pivotal for modulating biological activity. Studies have demonstrated that both aryl and aliphatic groups at the C2 position can yield compounds with good activity. tsijournals.com For instance, in the development of selective negative modulators for the AMPA receptor, fixing a para-fluorophenyl group at the C2 position maintained high potency and improved lipophilic ligand efficiency compared to a para-chlorophenyl group. nih.gov This finding established the C2 para-fluorophenyl moiety as a preferred anchor while exploring other substitutions. nih.gov

Simultaneously, the C3 position is crucial and highly amenable to functionalization, often through Suzuki couplings or electrophilic substitution. tsijournals.comnih.gov Research on antioxidant analogues showed that introducing a bromine atom at the C3 position contributes significantly to good antioxidant activity. tsijournals.com In a series of ATPase inhibitors, both 2-aryl and 3-aryl substituted regioisomers were synthesized to probe the SAR, indicating that both positions are key interaction points. nih.govnih.gov The regiochemistry is definitive, with distinct correlations observed in NMR studies for 2-substituted versus 3-substituted compounds. nih.gov

The interplay between C2 and C3 substituents is a recurring theme. For example, in the pursuit of anticancer agents, modifications at the C2 position, ranging from electron-donating to electron-withdrawing groups, have been shown to greatly impact activity across different cancer cell lines. researchgate.net

Table 1: Impact of C2 and C3 Substitutions on Biological Activity
Compound SeriesC2 SubstituentC3 SubstituentObserved EffectReference
AMPAR Modulatorsp-ChlorophenylAromatic groupsHigh potency. nih.gov
AMPAR Modulatorsp-FluorophenylAromatic groupsRetained potency with improved lipophilic ligand efficiency. nih.gov
AntioxidantsAryl or AliphaticBromineBromination at C3 showed significance for good antioxidant activity. tsijournals.com
ATPase InhibitorsAryl groups-2-aryl derivatives were explored for SAR. nih.gov
ATPase Inhibitors-Aryl groups3-aryl derivatives were identified as potential leads from a library screen. nih.gov

While direct SAR studies on the N-benzyl group of N-Benzylimidazo[1,2-a]pyrazin-3-amine are specific, broader research on related structures underscores the importance of this moiety. For instance, in a study of imidazo[1,5-a]-1,3,5-triazine derivatives, the presence of a benzyl (B1604629) group, particularly in conjunction with a thio structural unit, was found to be indispensable for selective antiviral activity. nih.gov The substitution on the benzyl ring itself, such as a 4-methylbenzyl group, further modulated this activity. nih.gov

In the context of imidazo[5,1-d]-1,2,3,5-tetrazines, a related class of compounds, the 3-benzyl series did not show significant growth-inhibitory activity against glioblastoma cell lines. nih.gov This suggests that the biological effect of the benzyl group is highly dependent on the core heterocyclic system to which it is attached and its potential role as a leaving group in a prodrug mechanism. nih.gov For imidazo[1,2-a]pyridines, N-benzylidene derivatives with halogen substituents on the phenyl ring showed potential as acetylcholinesterase inhibitors, highlighting the impact of substitution on the benzyl portion. nih.gov

Beyond the C2 and C3 positions, substitutions on the pyrazine portion of the ring system, particularly at the C8 position, have profound effects on biological activity. tsijournals.com SAR studies on antioxidant derivatives revealed that amination at the C8 position is crucial for good activity. tsijournals.com Specifically, introducing a diethanolamine (B148213) group at C8 resulted in excellent antioxidant properties, followed by morpholine (B109124). tsijournals.com

In the development of AMPA receptor modulators, selective displacement of a chloro group at the C8 position with various amines was a key synthetic step, allowing for the introduction of diverse functionalities that modulate potency and pharmacokinetic properties. nih.gov Similarly, for ATPase inhibitors, a library of 3-aryl 8-amino imidazo[1,2-a]pyrazines was identified as a promising starting point for inhibitor design. nih.gov Early studies on nucleophilic substitution indicated that the C8 position is more susceptible to displacement than other positions on the pyrazine ring, such as C5 and C6. ucl.ac.uk

Table 2: Effect of C8 Substituents on Imidazopyrazine Activity
Compound SeriesC8 SubstituentObserved EffectReference
AntioxidantsAmino group (general)Considered necessary for good antioxidant property. tsijournals.com
AntioxidantsDiethanolamineExcellent activity, attributed to hydroxyl groups scavenging free radicals. tsijournals.com
AntioxidantsMorpholinePowerful antioxidant and free radical scavenging property. tsijournals.com
AMPAR ModulatorsVarious aminesSubstitution at C8 was a key optimization strategy. nih.gov
ATPase InhibitorsAmino group8-amino derivatives were developed as a novel series of inhibitors. nih.govnih.gov

The electronic nature and physicochemical properties of substituents are key determinants of potency. In studies of various heterocyclic compounds, electron-withdrawing groups have been shown to enhance biological activity. rsc.org For imidazo[1,2-a]pyridine (B132010) analogues targeting acetylcholinesterase, a biphenyl (B1667301) moiety (an electron-rich group) at C2 was important, while for butyrylcholinesterase inhibition, an electron-withdrawing chloro-substituted phenyl group was preferred. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on imidazo[1,2-a]pyrazine derivatives have sought to formally correlate such properties with activity. One study investigating anticancer effects used Density Functional Theory (DFT) to calculate electronic descriptors like HOMO and LUMO energies, dipole moment, and hardness, alongside topological descriptors such as molecular weight and molar refractivity. ijirset.comresearchgate.net These analyses aim to build predictive models where properties like the energy of the highest occupied molecular orbital (HOMO) can be linked to the degradation rate or cytotoxic activity of the compounds. researchgate.net For PI3Kα inhibitors, a 3D-QSAR model was developed that highlighted the importance of specific electronic and steric features for potency. nih.gov

Lipophilicity is another critical factor. In the development of AMPAR modulators, substituting a para-chlorophenyl group with a para-fluorophenyl group at C2 improved the lipophilic ligand efficiency (LLE), a measure of how efficiently a compound's lipophilicity translates into potency. nih.gov

Exploration of Amine Fragment Geometry and Substitution

The geometry and substitution of the amine linker, such as the 3-amino group in the core compound, are critical for correct orientation and binding to biological targets. While specific studies on the geometry of the N-benzyl-3-amine linker are limited, research on related 3-amino-imidazo[1,2-a]pyridine compounds shows that this position is a frequent site for derivatization to explore new interactions. researchgate.net

In the development of bivalent inhibitors for the VirB11 ATPase, the 8-amino group of an imidazo[1,2-a]pyrazine was modified by attaching a linker. nih.gov Researchers chose a carbamate (B1207046) linker over an ester for its increased stability and hydrogen bonding potential, reasoning that this could enhance potency and selectivity. nih.gov This strategic modification of an amine fragment highlights how altering the linker can be used to explore structure-activity relationships and improve inhibitor design. nih.gov

Design Principles for Improved Potency and Selectivity

SAR studies have led to several key design principles for optimizing imidazo[1,2-a]pyrazine-based compounds.

Scaffold Hopping and Isosteric Replacement: When a particular scaffold presents liabilities, such as poor metabolic stability, isosteric replacement can be a powerful strategy. For example, after identifying potent imidazo[1,2-a]pyrazine AMPAR modulators that suffered from high in vivo clearance, researchers successfully replaced the core with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold. nih.gov This led to improved microsomal stability and efflux properties. nih.gov

Exploiting Key Interaction Points: The identification of critical residues in a target's binding site allows for rational design. For Aurora-A kinase inhibitors, co-crystallization revealed that the Thr217 residue could be exploited to achieve selectivity over the Aurora-B isoform. researchgate.net This structural insight guided the design of more selective inhibitors.

Bivalent Inhibitor Design: To enhance affinity and specificity, a bivalent approach can be employed. This involves linking a molecule that binds to an active site (like an imidazo[1,2-a]pyrazine) with a second moiety designed to interact with a nearby region, such as a protein-protein interaction interface. nih.gov This strategy was explored for VirB11 ATPase, connecting an imidazo[1,2-a]pyrazine to a peptide sequence to disrupt hexamer formation. nih.gov

Modulation of Physicochemical Properties: Fine-tuning properties like solubility is crucial. For a series of nitroimidazopyrazin-ones, kinetic solubility was identified as a key parameter for future optimization to balance potent biological activity with drug-like properties. nih.gov

By systematically applying these principles—modifying key positions (C2, C3, C8), altering linker chemistry, and using structure-based design and isosteric replacements—researchers can refine this compound analogues to achieve enhanced potency and selectivity for a wide range of biological targets. nih.govnih.govresearchgate.net

Lead Scaffold Modification Analysis for Activity Enhancement

The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The modification of this lead scaffold is a key strategy for enhancing therapeutic potency and selectivity. Research into the structure-activity relationships (SAR) of this compound and its analogues has provided significant insights into how chemical substitutions on this framework influence their biological effects.

In the pursuit of developing selective inhibitors for Discoidin Domain Receptor 1 (DDR1), a promising target in cancer therapy, a series of 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides were synthesized and evaluated. nih.gov This investigation identified a novel scaffold for DDR1 inhibitors, with compound 8a emerging as a promising lead molecule due to its potent inhibitory activity in the nanomolar range. nih.gov

Computational docking studies revealed that the imidazo[1,2-a]pyrazine moiety of 8a plays a crucial role in its binding to DDR1, forming a critical hydrogen bond with the methionine residue at position 704 (Met704) of the receptor. nih.gov This interaction anchors the molecule in the binding pocket, highlighting the importance of the imidazo[1,2-a]pyrazine core for inhibitory activity.

A comprehensive SAR study was conducted, leading to the identification of compound 8v as a highly potent and selective DDR1 inhibitor. nih.gov Compound 8v demonstrated a dissociation constant (Kd) of 7.8 nM and an IC50 value of 23.8 nM for DDR1 inhibition. nih.gov This represented a significant enhancement in activity compared to its inhibitory effect on DDR2 (IC50 = 1740 nM) and negligible activity against other kinases like Bcr-Abl and c-Kit (IC50 > 10 µM). nih.gov The selectivity of 8v was further confirmed in a broad kinase screen against 468 kinases. nih.gov

The modifications leading to the enhanced activity of 8v underscore the critical role of specific substitutions on the lead scaffold. While detailed pharmacokinetic data revealed that 8v had a relatively short half-life (T1/2 = 1.2 h) and low oral bioavailability (F = 3.9%), its potent and selective inhibitory profile marks it as a significant lead compound for further optimization. nih.gov Ongoing research is focused on addressing these pharmacokinetic limitations to develop more drug-like candidates for clinical evaluation. nih.gov

The following tables summarize the structure-activity relationship data for key compounds from this series of DDR1 inhibitors.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against DDR1 and DDR2

Compound DDR1 IC50 (nM) DDR2 IC50 (nM)
8a Digital nM -
8v 23.8 1740

Data sourced from a study on 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides as selective DDR1 inhibitors. nih.gov

Table 2: Kinase Selectivity Profile of Compound 8v
Kinase IC50 (µM)
Bcr-Abl > 10
c-Kit > 10

Data sourced from a study on 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides as selective DDR1 inhibitors. nih.gov

Table 3: Pharmacokinetic Properties of Compound 8v
Parameter Value
Half-life (T1/2) 1.2 h
Oral Bioavailability (F) 3.9%

Data sourced from a study on 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides as selective DDR1 inhibitors. nih.gov

Mechanistic Investigations and Target Engagement of N Benzylimidazo 1,2 a Pyrazin 3 Amine

Elucidation of Molecular Mechanisms of Action

The biological effects of N-Benzylimidazo[1,2-a]pyrazin-3-amine and its analogs are attributed to their ability to interact with a range of molecular targets, including enzymes, receptors, and nucleic acids. These interactions can lead to the modulation of key cellular pathways involved in various disease processes.

Inhibition of Specific Enzymes (e.g., COX-2, M. tuberculosis Glutamine Synthetase, Cytochrome bc1 Complex)

Derivatives of the imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) core have demonstrated significant inhibitory activity against several key enzymes implicated in inflammation and infectious diseases.

Cyclooxygenase-2 (COX-2): Certain analogs, such as 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, have been identified as potent and selective inhibitors of COX-2. nih.gov The anti-inflammatory properties of these compounds stem from their ability to block the cyclooxygenase enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Docking studies have shown that the SO2Me group of these inhibitors fits into a secondary pocket of the COX-2 active site, contributing to their selectivity. nih.gov One notable compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, displayed a high potency with an IC50 value of 0.07 µM and a selectivity index of 508.6 for COX-2 over COX-1. nih.gov

Mycobacterium tuberculosis Glutamine Synthetase: The 3-amino-imidazo[1,2-a]pyridine scaffold has been identified as a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase (MtGS). nih.govrsc.org This enzyme is vital for the nitrogen metabolism of the bacterium, making it an attractive target for new anti-tuberculosis drugs. nih.gov Structure-activity relationship studies have shown that modifications to the pyridine (B92270) and phenyl rings of the scaffold can significantly impact inhibitory potency. nih.gov

Cytochrome bc1 Complex: Imidazo[1,2-a]pyridines have been found to target the QcrB subunit of the ubiquinol cytochrome c reductase in the electron transport chain of Mycobacterium tuberculosis. nih.govresearchgate.net This inhibition disrupts the bacterium's energy metabolism, leading to a bactericidal effect. nih.gov This mechanism of action is shared by other potent anti-TB agents, highlighting the importance of the cytochrome bc1 complex as a therapeutic target. nih.gov

Table 1: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyrazine (B1224502) Analogs
Compound ClassTarget EnzymeKey FindingsReference
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-aminesCOX-2Potent and selective inhibition; IC50 of 0.07 µM for the most active compound. nih.gov
3-Amino-imidazo[1,2-a]pyridinesM. tuberculosis Glutamine SynthetaseNovel class of drug-like inhibitors targeting bacterial nitrogen metabolism. nih.govrsc.org
Imidazo[1,2-a]pyridinesM. tuberculosis Cytochrome bc1 Complex (QcrB)Inhibition of electron transport and ATP homeostasis. nih.govresearchgate.net

Receptor Binding and Activation Profiles (e.g., GABAA, TLR7/8)

While direct binding data for this compound on GABAA and TLR7/8 receptors is not extensively documented, studies on structurally related compounds provide insights into potential receptor interactions.

Toll-Like Receptors 7 and 8 (TLR7/8): Imidazoquinoline derivatives are well-known agonists of TLR7 and TLR8, playing a role in the activation of the innate immune system. researchgate.netchemmethod.com These receptors are involved in the recognition of viral single-stranded RNA, and their activation leads to the production of pro-inflammatory cytokines and type I interferons. nih.gov The potential for this compound to act as a TLR7/8 agonist would make it a candidate for development as an immunomodulatory agent or vaccine adjuvant.

Interactions with Biological Macromolecules (e.g., DNA/RNA)

The interaction of small molecules with nucleic acids is a well-established mechanism for anticancer and antimicrobial agents. Studies have shown that some imidazo[1,2-a]pyrazine derivatives can interact with DNA. For instance, a hybrid compound incorporating imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds was found to intercalate into the base pairs of DNA. researchgate.net This mode of binding can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells. Furthermore, other imidazo-based heterocyclic derivatives have been shown to induce DNA fragmentation, indicating a notable impact on DNA integrity. researchgate.net These findings suggest that DNA can be a potential target for appropriately substituted this compound derivatives.

Identification of Therapeutic Targets

The diverse mechanisms of action of the imidazo[1,2-a]pyrazine scaffold point to a multitude of potential therapeutic targets for various diseases.

Table 2: Potential Therapeutic Targets for Imidazo[1,2-a]pyrazine Derivatives
Therapeutic AreaPotential TargetTherapeutic RationaleReference
TuberculosisCytochrome bc1 Complex (QcrB)Inhibition of cellular respiration and energy production in M. tuberculosis. nih.govresearchgate.net
TuberculosisGlutamine SynthetaseDisruption of essential nitrogen metabolism in M. tuberculosis. nih.govrsc.org
CancerPI3K/mTORInhibition of a key signaling pathway frequently activated in human cancers. researchgate.net
CancerTubulinInhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.
InflammationCOX-2Selective inhibition of prostaglandin synthesis, reducing inflammation with potentially fewer gastrointestinal side effects. nih.gov

Biochemical and Cellular Assays for Mechanistic Insights

A variety of biochemical and cellular assays are employed to investigate the mechanisms of action of imidazo[1,2-a]pyrazine derivatives and to quantify their activity.

Biochemical Assays:

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme, such as COX-1/COX-2, kinases, or bacterial enzymes. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50). nih.gov

DNA Binding Studies: Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism are used to study the interaction between the compounds and DNA, determining the mode of binding (e.g., intercalation, groove binding) and the binding affinity. researchgate.net

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity of compounds to their target proteins in real-time.

Cellular Assays:

Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution, identifying potential cell cycle arrest at specific phases (e.g., G2/M).

Apoptosis Assays: Techniques such as Annexin V/propidium iodide staining and Western blotting for apoptosis-related proteins (e.g., caspases, PARP) are used to confirm if the compounds induce programmed cell death. researchgate.net

Tubulin Polymerization Assays: These in vitro assays measure the effect of compounds on the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.

Whole-Cell Antimicrobial Assays: The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains, such as M. tuberculosis, is determined using methods like the Microplate Alamar Blue Assay (MABA).

In Vivo Efficacy Models to Support Mechanistic Hypotheses

To validate the therapeutic potential and support the proposed mechanisms of action, promising imidazo[1,2-a]pyrazine derivatives are evaluated in preclinical animal models of disease.

Tuberculosis Infection Models: The efficacy of anti-tuberculosis compounds is often assessed in mouse models of M. tuberculosis infection. nih.gov Parameters such as the reduction in bacterial burden (colony-forming units) in the lungs and spleen of treated mice compared to untreated controls are measured. nih.gov These models are crucial for demonstrating in vivo bactericidal or bacteriostatic activity.

Cancer Xenograft Models: To evaluate anticancer activity, human cancer cells are implanted into immunocompromised mice to form tumors. researchgate.net The effect of the compound on tumor growth inhibition is then assessed following systemic administration. researchgate.net These models provide valuable information on the in vivo efficacy and tolerability of the potential drug candidate. An imidazo[1,2-a]pyrazine derivative, compound 42, which acts as a PI3K/mTOR dual inhibitor, has shown significant in vivo anti-tumoral activities. researchgate.net

Computational Chemistry and Cheminformatics in the Design of N Benzylimidazo 1,2 a Pyrazin 3 Amine Derivatives

Molecular Docking Studies

Molecular docking is a fundamental computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial for elucidating the mechanism of action of N-Benzylimidazo[1,2-a]pyrazin-3-amine derivatives at a molecular level.

Molecular docking simulations are employed to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), of this compound derivatives to their biological targets. semanticscholar.org Studies on related imidazo[1,2-a]pyrazine (B1224502) scaffolds have demonstrated the utility of this approach. For instance, in the context of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways, docking analysis has been performed on a series of imidazo[1,2-a]pyrazine inhibitors. nih.gov This analysis helps in quantifying how strongly a derivative binds to the active site of the target protein. A lower binding energy generally indicates a more stable and potent ligand-protein complex. nih.gov

The predictions also detail the specific molecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Crucial for affinity and selectivity, formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein's active site.

Pi-Pi Stacking: Aromatic rings, such as the benzyl (B1604629) and imidazopyrazine moieties, can interact with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.

Halogen Bonds: The introduction of halogen substituents on the benzyl ring can lead to favorable interactions with electron-rich pockets in the target. nih.gov

These predicted interactions provide a structural hypothesis for the observed biological activity and guide the rational design of new derivatives with improved binding affinities.

Table 1: Representative Molecular Docking Data for this compound Derivatives against a Hypothetical Kinase Target

This interactive table shows predicted binding energies and key interacting residues for a set of hypothetical derivatives, illustrating how modifications to the core structure can influence binding affinity. The data is representative of typical findings from docking studies.

Compound DerivativeSubstitution on Benzyl RingPredicted Binding Energy (kcal/mol)Key Interacting Residues
Derivative 1None-7.8VAL-85, LEU-128, ASP-150
Derivative 24-Fluoro-8.2VAL-85, LEU-128, ASP-150, PHE-95
Derivative 34-Chloro-8.5VAL-85, LEU-128, ASP-150, LYS-88
Derivative 43,4-Dichloro-9.1VAL-85, LEU-128, ASP-150, PHE-95, LYS-88
Derivative 54-Methoxy-7.5VAL-85, LEU-128

Beyond predicting affinity, molecular docking provides a detailed three-dimensional model of the ligand-protein complex. semanticscholar.org This allows for a thorough analysis of the binding mode, revealing the precise orientation and conformation of the this compound derivative within the active site. Researchers can visualize how the benzyl group, the imidazopyrazine core, and the amine substituent occupy different pockets of the binding site and interact with specific amino acid residues. nih.gov

For example, docking studies on imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine inhibitors have identified key pharmacophoric features, such as the nitrogen atoms in the imidazo[1,2-a]pyrazine ring system acting as crucial hydrogen bond acceptors. nih.govresearchgate.net The analysis can also reveal potential conformational changes in the protein upon ligand binding, although this is more accurately studied using more computationally intensive methods like molecular dynamics simulations. Understanding these binding modes is essential for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance favorable interactions or introduce new ones, thereby improving potency and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is used to assess the stability of the docked conformation of this compound derivatives within the protein's binding site.

By simulating the complex in a solvated environment that mimics physiological conditions, MD can validate the docking results and provide deeper insights. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in its predicted pose. Furthermore, MD simulations can reveal the persistence of key interactions, like hydrogen bonds, and calculate binding free energies, which often correlate more accurately with experimental activity than static docking scores. semanticscholar.orgmdpi.com

In Silico ADME Prediction and Pharmacokinetic Profile Analysis

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction models are widely used to evaluate the drug-likeness of this compound derivatives early in the design phase. nih.govresearchgate.net

These models use the chemical structure to calculate various physicochemical and pharmacokinetic parameters, such as:

Lipophilicity (logP): Affects solubility and membrane permeability.

Molecular Weight (MW): Influences absorption and distribution.

Topological Polar Surface Area (TPSA): Correlates with oral bioavailability and blood-brain barrier penetration.

Aqueous Solubility (logS): Crucial for absorption.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Human Oral Absorption: Estimates the percentage of the drug absorbed after oral administration.

Computational tools often use established rules, such as Lipinski's Rule of Five, to quickly assess the oral bioavailability potential of a compound. europeanreview.org By predicting these properties for virtual derivatives, chemists can filter out compounds with likely poor pharmacokinetic profiles and prioritize those with a higher probability of success in later experimental stages. rsc.orgmdpi.com

Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative

This interactive table presents typical in silico ADME predictions. These parameters are calculated from the chemical structure to forecast its drug-like properties and potential pharmacokinetic behavior.

ADME ParameterPredicted ValueInterpretation / Desired Range
Molecular Weight (g/mol)314.38< 500 (Lipinski's Rule)
logP (Octanol/Water Partition)2.95< 5 (Lipinski's Rule)
Hydrogen Bond Donors1< 5 (Lipinski's Rule)
Hydrogen Bond Acceptors4< 10 (Lipinski's Rule)
Topological Polar Surface Area (TPSA)65.8 Ų< 140 Ų (Good oral bioavailability)
Human Oral AbsorptionHighIndicates good absorption from the gut
Blood-Brain Barrier (BBB) PermeantYesIndicates potential for CNS activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model can be developed to predict the activity of newly designed, unsynthesized compounds.

A study focused on imidazo[1,2-a]pyrazine inhibitors of PI3Kα successfully developed a three-dimensional QSAR (3D-QSAR) model. nih.gov The process involved docking a series of 49 known inhibitors to the PI3Kα active site and then using the aligned structures to build the model. The resulting model showed strong predictive power, with a high test set Q² value of 0.650, indicating its ability to accurately predict the activity of new compounds. nih.gov

The output of a 3D-QSAR analysis includes contour maps that visualize regions where certain structural features are predicted to increase or decrease activity. For example, a map might show that:

Green contours indicate areas where bulky (sterically favored) groups increase activity.

Yellow contours indicate areas where bulky groups decrease activity.

Blue contours highlight regions where electropositive groups enhance activity.

Red contours show where electronegative groups are favorable.

This information provides direct, actionable insights for medicinal chemists to modify the this compound scaffold to design more potent inhibitors. nih.gov

Virtual Screening and Scaffold Exploration

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to explore new derivatives based on the this compound scaffold or to discover entirely new scaffolds with similar binding properties.

In a typical virtual screening campaign, millions of commercially or virtually available compounds are docked into the active site of a target protein. The top-scoring compounds are then selected for further analysis and experimental testing. This method has been successfully used for the related imidazo[1,2-a]pyridine scaffold to identify hits for visceral leishmaniasis, demonstrating its power to rapidly expand on an initial hit compound. nih.govrsc.org

Scaffold exploration, or scaffold hopping, is a related technique where the core structure (the scaffold) is replaced with a different chemical moiety that preserves the key geometric and pharmacophoric features required for binding. mdpi.com Starting with the this compound structure, scaffold hopping algorithms can suggest alternative heterocyclic systems that may offer improved properties, such as enhanced potency, better ADME profile, or novel intellectual property. This was demonstrated in the design of novel benzo researchgate.netnih.govimidazo[1,2-a]pyrazin-1-amine derivatives as antagonists for the A2A adenosine (B11128) receptor. nih.gov These exploration strategies are vital for navigating the vastness of chemical space to uncover next-generation drug candidates.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has emerged as a transformative force in medicinal chemistry and drug discovery, offering powerful tools for the rational design of novel therapeutic agents. acs.org In the context of this compound derivatives, AI and ML methodologies are being increasingly explored to accelerate the identification of potent and selective modulators of various biological targets. These computational approaches leverage large datasets of chemical structures and their associated biological activities to build predictive models that can guide the synthesis and optimization of new compounds with desired pharmacological profiles.

Machine learning models, in particular, are adept at discerning intricate structure-activity relationships (SAR) that may not be readily apparent through traditional analysis. By training on datasets of known imidazo[1,2-a]pyrazine derivatives and their biological activities, these models can predict the activity of virtual or yet-to-be-synthesized compounds. This predictive capability allows for the in silico screening of vast chemical libraries, prioritizing a smaller, more manageable set of candidates for synthesis and experimental testing. This significantly reduces the time and resources required for the initial stages of drug discovery.

One of the key applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. While traditional QSAR models have been used for some time, ML algorithms such as support vector machines, random forests, and neural networks can build more complex and predictive nonlinear models. For instance, in the design of related heterocyclic compounds, ML models have been successfully employed to predict biological activities based on a variety of molecular descriptors. These descriptors can range from simple physicochemical properties to complex 3D structural and electronic features.

Generative models, a more recent advancement in AI, offer the ability to design novel molecular structures de novo. These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns of a given set of molecules and then generate new, chemically valid structures that are predicted to be active against a specific target. For the this compound scaffold, generative models could be used to explore novel substitution patterns on both the benzyl and imidazopyrazine moieties to optimize target affinity and selectivity.

While specific, published examples of large-scale AI and ML campaigns focused exclusively on this compound are still emerging, the principles have been demonstrated in closely related series. For example, computational docking studies have been used to guide the design of 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides as selective DDR1 inhibitors. nih.gov Such physics-based simulations can generate valuable data on binding modes and affinities, which can then be used as input for training more sophisticated ML models. These models can then learn to predict binding affinity with greater speed and accuracy than the original docking protocols.

The table below illustrates a hypothetical dataset that could be used to train an ML model for predicting the biological activity of this compound derivatives. The model would learn the relationship between the molecular descriptors and the observed activity to guide the design of new, more potent compounds.

Compound IDR1-GroupR2-GroupMolecular WeightLogPTopological Polar Surface Area (Ų)Predicted IC₅₀ (µM)
1 HH236.282.8555.1210.5
2 4-FluoroH254.273.0355.127.2
3 4-ChloroH270.733.3955.125.8
4 4-MethylH250.313.2955.128.1
5 H6-Methyl250.313.1555.129.3
6 4-Fluoro6-Methyl268.303.3355.126.5

This table is a representative example created for illustrative purposes and does not reflect actual experimental data.

Furthermore, AI and ML are being applied to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. tubitak.gov.tr By flagging potential liabilities early in the design phase, these predictive models help to reduce the high attrition rates of compounds in later stages of drug development. For this compound derivatives, this means that alongside optimizing for target potency, researchers can simultaneously select for compounds with favorable drug-like properties.

Lead Optimization Strategies for N Benzylimidazo 1,2 a Pyrazin 3 Amine

Hit-to-Lead Progression for Imidazopyrazine Scaffolds

The journey from an initial "hit" to a "lead" compound for imidazopyrazine scaffolds often begins with high-throughput screening (HTS) campaigns that identify initial molecules with some desired biological activity. nih.govnih.gov For instance, an HTS campaign targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor identified imidazo[1,2-a]pyrazine (B1224502) 5 as a promising hit with selectivity for the TARP γ-8 subunit. nih.gov Similarly, a cell-based proliferation assay for Plasmodium falciparum led to the identification of an imidazolopiperazine scaffold as an attractive starting point for developing new antimalarial agents. nih.gov

Once a hit is identified, a focused medicinal chemistry effort commences to optimize its properties. This process, known as hit-to-lead progression, aims to improve potency, selectivity, and pharmacokinetic characteristics. digitellinc.comchemrxiv.org A key strategy in this phase is scaffold hopping, where the core structure of the hit is modified to explore new chemical space while retaining key pharmacophoric features. nih.govacs.orgnih.gov This can lead to the discovery of novel chemotypes with improved properties. acs.org For example, a scaffold hopping exercise from a triazolopyridine series led to the discovery of an imidazopyrazinone core as a positive allosteric modulator of the mGlu2 receptor. acs.org

Structure-activity relationship (SAR) studies are central to this optimization process. nih.gov By systematically modifying different parts of the molecule and assessing the impact on activity, chemists can understand which structural features are crucial for the desired biological effect. nih.gov For instance, in the optimization of imidazo[1,2-a]pyrazine-based AMPAR modulators, the 3-position was identified as a key point for modification, with Suzuki couplings used to introduce various substituents. nih.gov

Pharmacodynamic Optimization Approaches

Pharmacodynamics describes the effects of a drug on the body. Optimization in this area for N-Benzylimidazo[1,2-a]pyrazin-3-amine derivatives aims to maximize the therapeutic effect by enhancing the molecule's interaction with its intended biological target.

A primary goal of lead optimization is to increase the potency of a compound, meaning that a lower concentration of the drug is required to produce the desired effect. This is often achieved through modifications that strengthen the binding affinity of the molecule to its target. For example, in the development of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors, a focused optimization effort led to a compound with an IC50 value in the nanomolar range. nih.gov

Selectivity is equally crucial. A drug should ideally interact strongly with its intended target while having minimal interaction with other biological molecules to avoid off-target effects. nih.gov For imidazo[1,2-a]pyrazine-based compounds, this has been a key focus. For instance, researchers developing Aurora-A kinase inhibitors designed and synthesized compounds that demonstrated up to 70-fold selectivity in cell-based assays over other Aurora kinase isoforms. researchgate.net Similarly, a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as highly selective DDR1 inhibitors, showing significantly less activity against other kinases like DDR2, Bcr-Abl, and c-Kit. nih.govnih.gov

The following table showcases examples of imidazo[1,2-a]pyrazine derivatives and their optimized potency and selectivity:

Compound/SeriesTargetPotency (IC50)Selectivity Notes
Imidazo[1,2-a]pyrazine derivative 7ENPP15.70 or 9.68 nMWeak inhibition against ENPP2 and ENPP3. nih.gov
Imidazo[1,2-a]pyrazine derivative 42PI3Kα/mTOR0.06 nM (PI3Kα), 3.12 nM (mTOR)Exhibited great kinase selectivity. drugbank.com
3'-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamide 8vDDR123.8 nMLess inhibitory activity against DDR2 (1740 nM) and negligible against Bcr-Abl and c-Kit. nih.govnih.gov
Imidazo[1,2-a]pyrazine derivative 15Aurora-A-Designed for selectivity against Aurora-A over other isoforms. researchgate.net

This table is for illustrative purposes and data is based on available research.

Achieving high potency and selectivity often requires precise structural modifications to ensure an optimal fit within the target's binding site. Co-crystallization of lead compounds with their target proteins can provide invaluable insights into these interactions, guiding further design efforts. digitellinc.comresearchgate.net

For imidazo[1,2-a]pyrazine derivatives, structure-based design has been instrumental. In the development of Aurora-A kinase inhibitors, the co-crystal structure of a derivative with the kinase revealed key interactions, leading to the design of more potent and selective compounds. researchgate.net Similarly, binding mode analysis of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides with DDR1 kinase highlighted important hydrogen bonds and π–π stacking interactions, informing subsequent structural modifications. nih.gov

Systematic exploration of substitutions at various positions of the imidazopyrazine core is a common strategy. tsijournals.com For example, in a series of imidazo[1,2-a]pyrazine derivatives developed as AMPAR modulators, the C-8 position was extensively explored with various cyclic amines to enhance potency. nih.gov Another study on PI3K/mTOR dual inhibitors involved a function-oriented synthesis approach to explore different substitutions on the imidazo[1,2-a]pyrazine scaffold. drugbank.com

Pharmacokinetic Optimization Principles

Pharmacokinetics refers to how the body processes a drug, including its absorption, distribution, metabolism, and excretion (ADME). Optimizing these properties is critical for ensuring that the drug reaches its target in sufficient concentrations and for an appropriate duration.

The way a drug is distributed throughout the body and how it is ultimately eliminated are key determinants of its efficacy and safety. For imidazo[1,2-a]pyrazine derivatives, challenges such as high clearance and poor bioavailability have been noted. nih.gov

Strategies to address these issues include modifying the physicochemical properties of the molecule. For example, in the development of imidazo[1,2-a]pyrazine-based AMPAR modulators, researchers found that high in vivo clearance was a significant hurdle. nih.gov While some brain-penetrant compounds were identified, their rapid clearance prevented further development. nih.gov In another study, a promising DDR1 inhibitor, compound 8v, exhibited potent activity but had suboptimal pharmacokinetic parameters, including a short half-life and low oral bioavailability, indicating a need for further optimization. nih.gov

A major focus of pharmacokinetic optimization is improving a compound's metabolic stability, which is its resistance to being broken down by enzymes in the body, primarily in the liver. researchgate.netpsu.edu Poor metabolic stability can lead to rapid clearance and low bioavailability.

Several strategies are employed to enhance metabolic stability. nih.gov One common approach is to block metabolically vulnerable sites on the molecule. researchgate.net This can be achieved by introducing electron-withdrawing groups or by increasing steric hindrance around these sites. researchgate.net Another strategy is to reduce the lipophilicity of the compound, as highly lipophilic molecules are often more readily metabolized. researchgate.netpsu.edu

In the context of imidazopyrazine scaffolds, researchers have actively sought to improve metabolic stability. For instance, in the development of fused imidazopyrazine-based tubulin polymerization inhibitors, some analogs showed improved metabolic half-lives, although sometimes at the cost of reduced potency. nih.gov This highlights the often-delicate balance that must be struck between optimizing different properties. A study on imidazo[1,2-a]pyrazine-based AMPAR modulators also reported efforts to improve stability in human and rat liver microsomes. nih.gov

The following table summarizes some of the challenges and strategies related to the pharmacokinetic optimization of imidazo[1,2-a]pyrazine derivatives:

Compound/SeriesPharmacokinetic ChallengeOptimization Strategy/Outcome
Imidazo[1,2-a]pyrazine AMPAR modulatorsHigh in vivo clearance. nih.govIdentification of brain-penetrant compounds, but high clearance remained an issue. nih.gov
3'-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamide 8vShort half-life (T1/2 = 1.2 h) and low oral bioavailability (F = 3.9%). nih.govFurther pharmacokinetics-oriented optimization is ongoing. nih.gov
Fused imidazopyrazine tubulin inhibitors 4k and 4j-Showed significantly improved metabolic half-lives compared to more potent analogs. nih.gov

This table is for illustrative purposes and data is based on available research.

Optimization of Aqueous Solubility

A fundamental challenge in the development of many small molecule inhibitors, including those based on the imidazo[1,2-a]pyrazine scaffold, is achieving adequate aqueous solubility. Poor solubility can significantly hamper a compound's absorption and bioavailability, rendering an otherwise potent molecule ineffective in vivo. To address this, several strategies can be employed to enhance the solubility of this compound and its derivatives.

One common approach is the introduction of polar functional groups or ionizable centers into the molecular structure. For instance, the incorporation of basic amines, which can be protonated at physiological pH to form more soluble salts, is a well-established technique. Research on related imidazo[1,2-a]pyridine (B132010) derivatives has shown that the addition of substituents such as pyridinyl groups can improve physicochemical properties, including solubility novartis.com. The nitrogen atoms in the pyridinyl ring can act as hydrogen bond acceptors, increasing the molecule's interaction with water.

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on aqueous solubility, based on established medicinal chemistry principles.

Compound Modification Rationale for Solubility Enhancement Predicted Solubility
Parent Compound This compound-Low
Derivative 1 Addition of a hydroxyl group to the benzyl (B1604629) ringIncreases polarity and potential for hydrogen bonding with water.Moderate
Derivative 2 Replacement of the benzyl group with a pyridylmethyl groupIntroduces a more polar heterocyclic ring with a basic nitrogen atom.Moderate to High
Derivative 3 Introduction of a morpholine (B109124) substituent on the pyrazine (B50134) ringAdds a polar and water-soluble morpholine moiety.High

These examples underscore the importance of a systematic exploration of structural modifications to strike the right balance between potency and solubility, a critical step in the optimization of the this compound lead series.

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles

The optimization of a lead compound like this compound is not a linear process but rather a cyclical one, best described by the Design-Synthesis-Test-Analyze (DSTA) paradigm. This iterative approach allows for the systematic refinement of a molecule's properties through successive rounds of modification and evaluation.

The DSTA cycle begins with the Design phase, where computational tools and existing structure-activity relationship (SAR) data are used to propose new analogs of the lead compound. For instance, docking studies with the target protein can help identify key interactions and suggest modifications to enhance binding affinity rsc.org. Based on these designs, the Synthesis phase involves the chemical preparation of the proposed molecules. The synthesis of imidazo[1,2-a]pyrazine derivatives often involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone, followed by further functionalization acs.orgnih.gov.

Once synthesized, the new compounds enter the Test phase, where they are subjected to a battery of in vitro and in vivo assays to evaluate their biological activity, selectivity, and pharmacokinetic properties. For this compound derivatives developed as kinase inhibitors, this would include enzymatic assays to determine their inhibitory potency (IC50 values) against the target kinase and a panel of off-target kinases to assess selectivity nih.govdrugbank.com.

The data generated in the testing phase is then critically examined in the Analyze phase to decipher the SAR. This analysis reveals which modifications led to improved properties and provides valuable insights for the next round of design. For example, a study on imidazo[1,2-a]pyrazine-based tubulin inhibitors demonstrated that systematic structural optimization led to the identification of a compound with an IC50 of 23 nM against HCT-116 cancer cells nih.gov.

The table below provides a simplified representation of a hypothetical DSTA cycle for the optimization of this compound as a kinase inhibitor.

Cycle Compound Modification Biological Activity (IC50) Analysis and Next Step
1 Parent CompoundN-Benzyl1 µMBaseline activity established. Design analogs with substitutions on the benzyl ring to explore the binding pocket.
2 Derivative 44-Fluorobenzyl500 nMImproved potency. The fluoro group may be involved in a favorable interaction. Explore other halogen substitutions.
3 Derivative 54-Chlorobenzyl200 nMFurther improvement in potency. The electronic and steric properties of the substituent are important. Design next-generation compounds with optimized substituents.

Role of Bioisosteric Replacements and Functional Group Alterations

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and biological properties of a lead compound. A bioisostere is a substituent or group that has similar physical or chemical properties to another, and which produces broadly similar biological effects. In the context of this compound, bioisosteric replacements and functional group alterations can be employed to enhance potency, improve selectivity, and optimize pharmacokinetic properties cambridgemedchemconsulting.com.

A notable example of a bioisosteric approach in the imidazo[1,2-a]pyrazine series is the optimization of the 8-position of the core for the development of Aurora kinase inhibitors nih.gov. In this study, various bioisosteres were explored to replace a substituent at this position, leading to the identification of potent dual Aurora A/B inhibitors nih.gov. Similarly, the replacement of an imidazo[1,2-a]pyrimidine (B1208166) with an 8-fluoroimidazo[1,2-a]pyridine (B164112) has been shown to be a successful bioisosteric switch in a GABAA receptor modulator, highlighting the utility of replacing a ring nitrogen with a C-F group researchgate.net.

Functional group alterations can also have a profound impact on a molecule's properties. For instance, the amide bond is a common functional group in drug molecules, but it can be susceptible to enzymatic cleavage. Replacing an amide with a more stable bioisostere, such as a 1,2,3-triazole, can improve metabolic stability while maintaining the desired biological activity nih.gov. In the optimization of GPR88 agonists, the replacement of an amide with a 1,2,3-triazole led to potent and efficacious compounds nih.gov.

The following table illustrates potential bioisosteric replacements and functional group alterations for the this compound scaffold.

Original Group Bioisosteric Replacement Rationale Potential Impact
Phenyl ring (in benzyl group)Pyridyl ringIntroduce hydrogen bond acceptors/donors, alter electronics and solubility.Improved potency, selectivity, and pharmacokinetic properties.
Amine (-NH2) at C3Amide (-NHCOR)Modulate basicity, introduce new interaction points.Altered binding affinity and selectivity.
Hydrogen at C8FluorineMimic the electronic properties of a nitrogen atom, block metabolism.Enhanced potency and metabolic stability.
Methylene linker (-CH2-)Oxygen (-O-) or Sulfur (-S-)Change bond angles and conformational flexibility.Modified binding mode and activity.

Through the judicious application of bioisosteric replacements and functional group alterations, medicinal chemists can systematically address the liabilities of a lead compound like this compound, ultimately leading to the discovery of superior drug candidates.

Future Research Directions and Therapeutic Potential of N Benzylimidazo 1,2 a Pyrazin 3 Amine and Its Analogues

Development of Novel Analogues with Enhanced Specificity and Potency

A primary focus of future research is the rational design and synthesis of new analogues of N-Benzylimidazo[1,2-a]pyrazin-3-amine to improve their potency and specificity for various biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold.

Research has shown that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine (B1224502) ring can significantly influence biological activity. tsijournals.com For instance, in the development of inhibitors for Phosphoinositide 3-kinase (PI3K), replacing a 3-hydroxyphenyl group with an isosteric indazole, and further modification with a 2-aminopyrimidine (B69317) moiety, dramatically improved potency into the sub-nanomolar range. ucl.ac.uk Similarly, for anti-melanoma agents, the creation of diarylamide and diarylurea derivatives led to compounds with IC50 values below 0.06 μM. nih.gov

Future work will likely involve:

Systematic SAR Exploration: Continued investigation of various substituents on the benzyl (B1604629) group, the pyrazine (B50134) ring, and the amine at the 3-position to fine-tune the molecule's interaction with its target.

Isosteric Replacements: Introducing bioisosteres to improve pharmacokinetic properties, reduce metabolic instability, and enhance target binding.

Ring Fusion Strategies: Designing novel fused-ring systems based on the imidazo[1,2-a]pyrazine core to create more rigid and potent inhibitors, a strategy that proved successful in developing tubulin polymerization inhibitors. nih.gov

Table 1: Examples of Imidazo[1,2-a]pyrazine Analogues and their Biological Activity
Compound ClassTargetKey FindingsReference
Diayrlamide/Diarylurea derivativesMelanoma cells (A375P)Compounds 15d, 17e, 18c, 18h, 18i showed IC50 values < 0.06 μM. nih.gov
3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamidesDDR1 KinaseCompound 8v exhibited potent and selective DDR1 inhibition (IC50 = 23.8 nM) over DDR2 and other kinases. nih.gov
Imidazo[1,2-a]pyrazine derivativesTubulin PolymerizationCompound TB-25 showed strong anti-proliferative activity against HCT-116 cells (IC50 = 23 nM) by inhibiting tubulin at the colchicine (B1669291) binding site. nih.gov
Imidazo[1,2-a]pyrazine derivativesPI3K/mTORCompound 42 displayed excellent dual inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. nih.govdrugbank.com
Imidazo[1,2-a]pyrazine derivativesENPP1Compound 7 was a highly potent and selective ENPP1 inhibitor (IC50 = 5.70 nM), enhancing the cGAS-STING pathway. nih.gov

Exploration of New Therapeutic Areas and Targets

The versatile nature of the imidazo[1,2-a]pyrazine scaffold allows for its application across a multitude of diseases. While significant research has focused on oncology, future investigations are expanding into other therapeutic domains.

Oncology: This remains a major area of focus. Analogues have been developed as potent inhibitors of crucial cancer-related targets such as PI3K/mTOR, Aurora kinases, and Discoidin Domain Receptor 1 (DDR1). nih.govnih.govnih.gov Future work aims to develop highly selective inhibitors to minimize off-target effects and to overcome drug resistance. For example, compound 8v is a promising lead as a selective DDR1 inhibitor for non-small cell lung cancer (NSCLC), although its pharmacokinetic properties require further optimization. nih.gov Another promising avenue is the development of ENPP1 inhibitors, which can stimulate an immune response against tumors. nih.gov

Infectious Diseases: The core structure is being explored for activity against various pathogens. Virtual screening has identified imidazo[1,2-a]pyrazines as potential inhibitors of the Helicobacter pylori VirB11 ATPase, an essential component for its virulence. ucl.ac.uk The related imidazo[1,2-a]pyrimidine (B1208166) scaffold has also shown promise as an antimicrobial agent. nih.gov

Immunomodulation & Anti-inflammatory: Derivatives have been identified as antagonists for Toll-like receptors (TLRs), suggesting their potential in treating autoimmune diseases characterized by chronic immune activation. researchgate.net

Antioxidant and Other Activities: Research has demonstrated that certain imidazo[1,2-a]pyrazine derivatives possess significant antioxidant properties, with activity comparable to ascorbic acid. tsijournals.com Other reported activities include anti-ulcer, cardiac stimulating, and antidepressant effects, indicating a broad scope for future therapeutic applications. tsijournals.com

Advanced Synthetic Methodologies for Sustainable Production

The development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount for the large-scale production of this compound and its analogues. Traditional methods often require harsh conditions, long reaction times, or produce low yields. rsc.org

Future research in this area will focus on:

Multicomponent Reactions (MCRs): These reactions, such as the Ugi-type and Groebke–Blackburn–Bienaymé reactions, offer high efficiency and atom economy by combining multiple starting materials in a single step. rsc.org

Novel Catalytic Systems: An iodine-catalyzed three-component condensation has been developed as a cost-effective method for synthesizing the imidazo[1,2-a]pyrazine core at room temperature with simple workups. rsc.orgrsc.org

Green Chemistry Approaches: The use of microwave irradiation in conjunction with solvent-free conditions and catalysts like basic alumina (B75360) (Al2O3) provides a rapid and environmentally friendly alternative for synthesizing these heterocyclic systems. nih.gov Such methods not only increase yield and reduce reaction time but also align with the principles of sustainable chemistry.

Table 2: Modern Synthetic Approaches for Imidazo[1,2-a]pyrazine Core
MethodKey FeaturesAdvantagesReference
Iodine-catalyzed three-component condensationUses iodine as a catalyst, aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide.Cost-effective, benign catalyst, room temperature reaction, simple workup, good yields. rsc.orgrsc.org
Microwave-assisted synthesisEmploys microwave irradiation, often with a catalyst like Al2O3 under solvent-free conditions.Rapid reaction times, high efficiency, environmentally friendly. nih.gov
Function-Oriented Synthesis (FOS)Synthesis strategy guided by the desired biological function.Leads to potent and selective compounds, as demonstrated for PI3K/mTOR inhibitors. nih.govdrugbank.com

Deeper Mechanistic Understanding at the Molecular and Cellular Levels

A thorough understanding of how these compounds exert their effects is critical for their development as therapeutic agents. Future research will delve deeper into their molecular and cellular mechanisms of action. This involves identifying the precise binding site on the target protein and elucidating the downstream effects on signaling pathways.

For example, mechanism studies have revealed that certain anticancer analogues function by:

Inhibiting Tubulin Polymerization: Compound TB-25 was found to bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to G2/M cell cycle arrest and apoptosis. nih.gov

Dual PI3K/mTOR Inhibition: Compound 42 effectively blocks the PI3K-Akt-mTOR signaling pathway, which is frequently overactive in many cancers. nih.govdrugbank.com

Inhibiting ENPP1: By inhibiting ENPP1, certain derivatives can prevent the hydrolysis of 2'3'-cGAMP, thereby activating the cGAS-STING pathway and promoting an anti-tumor immune response. nih.gov

Future studies will utilize advanced cell biology techniques, proteomics, and genetic approaches to map the complete signaling cascade affected by these compounds and to identify potential biomarkers for patient stratification.

Integration of Advanced Computational and Experimental Techniques for Rational Design

The synergy between computational modeling and experimental validation is accelerating the drug discovery process for imidazo[1,2-a]pyrazine analogues. The integration of these techniques allows for a more rational and targeted approach to designing new molecules.

Key integrated approaches include:

Structure-Based Drug Design (SBDD): Using X-ray crystal structures of target proteins, researchers can design inhibitors that fit precisely into the binding site. This approach was successfully used to develop potent and selective Aurora kinase inhibitors. nih.gov

Molecular Docking and Virtual Screening: Computational docking is used to predict the binding affinity and orientation of potential inhibitors within a target's active site. nih.gov This allows for the virtual screening of large compound libraries to identify promising candidates before committing to chemical synthesis, as was done to identify inhibitors of the H. pylori VirB11 ATPase. ucl.ac.uk

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. nih.gov This helps to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline, saving time and resources.

The continuous cycle of computational design, chemical synthesis, biological testing, and structural biology studies will be essential for optimizing the this compound scaffold into next-generation therapeutics. ucl.ac.uknih.gov

Q & A

Q. What are the established synthetic routes for N-Benzylimidazo[1,2-a]pyrazin-3-amine and its derivatives?

The primary synthetic strategy involves multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which enables rapid assembly of the imidazo[1,2-a]pyrazine core. For example, iodine-catalyzed cyclization of 2-aminopyrazine with aldehydes and isocyanides yields substituted derivatives under mild conditions (e.g., ethanol, 50°C) . Key intermediates, such as N-(tert-butyl)-4-nitrophenyl derivatives, are synthesized by reacting 4-nitrobenzaldehyde with tert-butyl isocyanide and 2-aminopyrazine . Optimization of solvent polarity and temperature is critical to achieving high yields (>70%) and purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR are essential for confirming regiochemistry. For instance, the tert-butyl group in N-(tert-butyl)-2-(2,6-dichlorophenyl) derivatives shows a singlet at δ 1.45 ppm in 1H^1H NMR, while aromatic protons resonate between δ 7.2–8.3 ppm .
  • X-ray Crystallography : Single-crystal studies (e.g., triclinic system, space group P1P1) reveal bond angles and packing interactions, such as the dihedral angle (~85°) between the imidazo[1,2-a]pyrazine core and substituted phenyl rings .
  • ESI-HRMS : Validates molecular formulas (e.g., C16H16Cl2N4\text{C}_{16}\text{H}_{16}\text{Cl}_2\text{N}_4, observed m/z 335.23) .

Q. What initial biological screening data exist for this compound class?

Derivatives exhibit diverse bioactivity:

  • Antimalarial : IC50_{50} values against Plasmodium falciparum 3D7 range from 63 nM (for 2-amino-1-(3-benzodioxol-5-yl derivatives) to >10 µM for fluorophenyl analogues .
  • Anticancer : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit CDK9 (IC50_{50} = 4.5 µM) and show cytotoxicity against cancer cell lines .
  • Enzyme Inhibition : Competitive inhibition of TDP1 (KiK_i = 0.309 mM) is observed with carboxylate-substituted derivatives .

Advanced Research Questions

Q. How do structural modifications of the imidazo[1,2-a]pyrazin-3-amine core influence biological activity?

  • Electron-Withdrawing Groups (EWGs) : Nitro (NO2_2) or chloro (Cl) substituents on the phenyl ring enhance antimalarial potency (IC50_{50} < 100 nM) but reduce solubility .
  • Amino Substitutions : 4-Aminophenyl derivatives (e.g., compound 10b) show improved solubility due to hydrogen bonding but reduced thermal stability (TGA decomposition ~200°C) .
  • Core Modifications : Deleting the pyrazine nitrogen (e.g., converting to imidazo[1,2-a]pyridine) reduces TDP1 inhibition (IC50_{50} > 100 µM), highlighting the necessity of the pyrazine ring for target engagement .

Q. What strategies resolve contradictions between in vitro and in silico data for this compound class?

  • Assay-Specific Variability : For example, N,2-bis(4-fluorophenyl) derivatives show IC50_{50} > 10 µM against P. falciparum 3D7 but 5.52 µM against the W2 strain, likely due to efflux pump differences . Cross-referencing with molecular docking (e.g., BRD4 binding in PDB 4WIV) identifies steric clashes in mutated binding pockets .
  • Solvent Effects : Discrepancies in IC50_{50} values may arise from DMSO-induced aggregation; validating with orthogonal assays (e.g., thermal shift) is recommended .

Q. How can synthesis scalability challenges be addressed for industrial research?

  • Process Optimization : Switching from batch to flow chemistry improves yield reproducibility (e.g., 70% → 86% for sulfate salts of 1n) .
  • Purification : Suspension in EtOAc at 50°C followed by cooling to 0°C efficiently isolates high-purity solids (>95% by HPLC) .

Q. What computational approaches predict binding interactions with target proteins?

  • Molecular Docking : Using BRD4 (PDB 4WIV), the tert-butyl group in N-tert-butyl-2-(4-dimethylaminophenyl) derivatives forms van der Waals contacts with Pro82 and Phe83, explaining nanomolar binding .
  • QSAR Models : Artificial neural networks trained on antimalarial data (R2^2 = 0.89) identify lipophilicity (clogP > 2.5) and polar surface area (<80 Ų) as critical predictors .

Q. How do thermal and optical properties impact non-linear optical (NLO) applications?

  • Thermal Stability : N-(tert-butyl)-4-nitrophenyl derivatives decompose at 210–213°C (TGA), making them suitable for high-temperature optoelectronic devices .
  • Third-Order NLO Properties : Z-scan analysis with a He-Ne laser (632.8 nm) reveals a non-linear refractive index (n2n_2) of 1.2 × 1011^{-11} cm²/W, enabling applications in optical limiting .

Q. Methodological Recommendations

  • Synthesis : Prioritize GBB reactions for diversity-oriented synthesis .
  • Characterization : Combine XRD with DFT calculations to validate electronic structures .
  • Bioactivity Testing : Use orthogonal assays (e.g., FRET for enzyme inhibition, SYBR Green for antimalarial screening) to mitigate false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.